molecular formula C19H34OSSn B8512495 [(Benzenesulfinyl)methyl](tributyl)stannane CAS No. 54086-42-9

[(Benzenesulfinyl)methyl](tributyl)stannane

Cat. No. B8512495
Key on ui cas rn: 54086-42-9
M. Wt: 429.2 g/mol
InChI Key: XMJORUWIZYTNJM-UHFFFAOYSA-N
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Patent
US03987191

Procedure details

Phenyl methyl sulfoxide (7.0 g.; 0.05 moles) and dimethylamino tributyltin (16.7 g.; 0.05 moles) were admixed in a 50 ml round bottom flask, under a positive pressure argon atmosphere, for 20 hours at 100° C. During the reaction, liberated dimethylamine gas exited from the reaction flask through an open port with the moving argon gas. The crude product was distilled through a semi-micro distillation apparatus. The main fraction (13 g; 65% yield) distilled at 160°-170° C at 0.05 mm Hg. The product was identified by 'H NMR and infra red spectra as (phenylsulfinylmethyl) tributyltin.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].CN([Sn:13]([CH2:22][CH2:23][CH2:24][CH3:25])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH2:16][CH3:17])C.CNC>>[C:4]1([S:2]([CH2:1][Sn:13]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:14][CH2:15][CH2:16][CH3:17])=[O:3])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CS(=O)C1=CC=CC=C1
Name
Quantity
16.7 g
Type
reactant
Smiles
CN(C)[Sn](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled through a semi-micro distillation apparatus
DISTILLATION
Type
DISTILLATION
Details
The main fraction (13 g; 65% yield) distilled at 160°-170° C at 0.05 mm Hg

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)C[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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